molecular formula C12H11BrN2O2 B1522736 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine CAS No. 1159000-88-0

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine

Cat. No.: B1522736
CAS No.: 1159000-88-0
M. Wt: 295.13 g/mol
InChI Key: DFRQBWBLLNYQKN-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is a chemical compound with the molecular formula C13H12BrNO2. It is a brominated derivative of pyrimidine, featuring a methoxybenzyloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine typically involves the bromination of 2-(4-methoxybenzyloxy)pyrimidine. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN). The reaction is usually carried out at low temperatures to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as the desired scale, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield oxidized derivatives, such as carboxylic acids or aldehydes.

  • Reduction: Reduction reactions can produce reduced derivatives, such as amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: It is utilized in the manufacturing of various chemical products and materials.

Comparison with Similar Compounds

  • 5-Bromouracil

  • 5-Bromo-2'-deoxyuridine

  • 5-Bromo-2-(4-methoxybenzyloxy)pyridine

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Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-16-11-4-2-9(3-5-11)8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRQBWBLLNYQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675120
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159000-88-0
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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